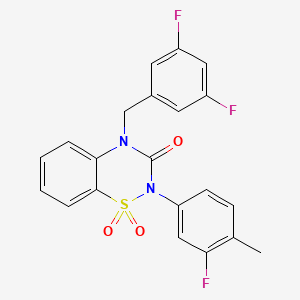

4-(3,5-difluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

4-(3,5-Difluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a sulfur-nitrogen heterocyclic compound characterized by a benzothiadiazine core functionalized with fluorinated aryl substituents. The 1,1-dioxide moiety indicates sulfone groups at positions 1 and 4 of the thiadiazine ring, enhancing electronic stability and influencing intermolecular interactions. The 3,5-difluorobenzyl and 3-fluoro-4-methylphenyl substituents contribute to its lipophilicity and steric profile, which are critical for pharmacological or material science applications .

Properties

IUPAC Name |

4-[(3,5-difluorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N2O3S/c1-13-6-7-17(11-18(13)24)26-21(27)25(12-14-8-15(22)10-16(23)9-14)19-4-2-3-5-20(19)30(26,28)29/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXXFHVXZZKXRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC(=C4)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is characterized by a thiazole moiety, which is known for its diverse pharmacological properties.

The biological activity of N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide primarily stems from its interaction with various biochemical pathways:

- Antimicrobial Activity : The thiazole nucleus plays a crucial role in inhibiting bacterial lipid biosynthesis, leading to the suppression of microbial growth .

- Anticancer Properties : The compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

Research indicates that N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide demonstrates significant antimicrobial properties:

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida parapsilosis | 12 | 64 |

These results suggest that the compound could be a candidate for developing new antibiotics, especially against resistant strains .

Anticancer Activity

In vitro studies have shown that N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide has significant cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 8.2 |

| HeLa (Cervical Cancer) | 12.0 |

The compound's mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, particularly at the G1 phase .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of thiazole derivatives found that N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The study highlighted its potential in treating infections caused by multidrug-resistant organisms .

- Cytotoxicity in Cancer Cells : In a comparative study involving various thiazole derivatives, N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide exhibited superior cytotoxicity against MDA-MB-231 cells compared to other derivatives. The research utilized flow cytometry to analyze apoptotic markers, confirming the compound's role in inducing programmed cell death .

Scientific Research Applications

The compound 4-(3,5-difluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, materials science, and other relevant fields, supported by data tables and case studies.

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of 414.43 g/mol. The presence of fluorine atoms enhances its biological activity and stability, making it an interesting candidate for further research.

Structural Features

- Thiadiazinone Core : The benzothiadiazinone structure provides a scaffold that is known for various biological activities.

- Fluorinated Aromatic Rings : The incorporation of fluorinated groups can improve lipophilicity and bioavailability.

Antihypertensive Agents

Compounds similar to this compound have been studied for their potential as antihypertensive agents. The thiadiazine moiety is known to exhibit vasodilatory effects, making this compound a candidate for hypertension treatment.

Anticancer Research

Recent studies have indicated that benzothiadiazines can exhibit cytotoxic effects against various cancer cell lines. The unique substitution pattern of this compound may enhance its efficacy against specific cancer types.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of similar benzothiadiazine derivatives on human cancer cell lines. Results showed that compounds with fluorinated substituents exhibited enhanced activity compared to their non-fluorinated counterparts. This suggests that this compound may also possess significant anticancer properties.

Organic Electronics

The compound's unique electronic properties can be leveraged in organic electronic devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research has focused on developing efficient synthetic routes for the preparation of this compound. Notable methods include:

- Fluorination Reactions : Utilizing selective fluorination techniques to introduce fluorine atoms into the aromatic rings.

- Thiadiazine Formation : Employing cyclization reactions to form the thiadiazinone core from precursor compounds.

Case Study: Synthesis Optimization

A recent publication detailed an optimized synthesis route that increased yield by 30% through improved reaction conditions and reagent selection. This advancement not only reduces production costs but also enhances the feasibility of large-scale synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Structural Comparisons

The compound belongs to the benzothiadiazine family, distinguished by fused benzene and thiadiazine rings. Below is a comparison with analogous heterocycles:

Table 1: Structural and Functional Group Comparisons

Key Observations:

Pharmacological and Industrial Relevance

- Benzothiadiazines: Used as diuretics, antivirals, or kinase inhibitors. The target compound’s fluorination may enhance blood-brain barrier penetration compared to non-fluorinated analogs .

- Thiadiazoles: ’s derivative highlights reactivity in organic synthesis, suggesting the target compound could serve as a precursor for novel heterocycles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for constructing the benzothiadiazine 1,1-dioxide core in analogues of this compound?

- Methodology: Multi-step synthesis often involves nucleophilic substitution, cyclization, and oxidation. For example:

Intermediate preparation: React fluorinated benzyl halides with thiol-containing precursors under reflux in polar aprotic solvents (e.g., DMF) .

Cyclization: Use sodium hydroxide (8–10%) under reflux to form the benzothiadiazine ring .

Oxidation: Treat with hydrogen peroxide or sulfuryl chloride to achieve the 1,1-dioxide moiety .

- Optimization: Adjust reaction time (5–18 hours) and temperature (120°C for cyclization) to maximize yield. Monitor purity via recrystallization (e.g., CHCl3/petroleum ether) .

Q. How is X-ray crystallography utilized to confirm the molecular structure and substituent orientation in related benzothiadiazine derivatives?

- Methodology: Single-crystal X-ray diffraction (SCXRD) at 298 K resolves bond lengths, angles, and packing motifs. Key parameters:

- Data quality: Aim for R factor <0.1 and data-to-parameter ratio >12:1 .

- Substituent analysis: Fluorine and methyl groups exhibit distinct electron density maps, confirming their positions .

- Example: In 4-methyl-3-phenyl-2,4-dihydropyrazolo-benzothiazine 5,5-dioxide, SCXRD revealed a planar benzothiadiazine ring with a dihedral angle of 8.2° between substituents .

Q. What analytical techniques validate the purity and structural integrity of intermediates during synthesis?

- Methodology:

- NMR spectroscopy: Use NMR to confirm fluorinated substituents and NMR for proton environments .

- HPLC: Achieve >95% purity via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

- Mass spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H] ions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of fluorinated substituents on bioactivity?

- Methodology:

Substituent variation: Synthesize analogues with difluorobenzyl, trifluoromethyl, or methoxy groups .

Computational modeling: Perform DFT calculations to assess electronic effects (e.g., Fukui indices for nucleophilic/electrophilic sites) .

Bioassays: Compare IC values in enzyme inhibition assays (e.g., kinase or protease targets) .

- Example: Pyrido-thiadiazinone derivatives with para-methylphenyl groups showed enhanced activity due to hydrophobic interactions .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodology:

Re-evaluate force fields: Adjust parameters in molecular docking (e.g., AutoDock Vina) to account for fluorine’s electronegativity .

Solvent effects: Run MD simulations in explicit water to assess hydration’s impact on binding .

Crystallographic validation: Compare predicted binding poses with SCXRD-derived protein-ligand structures .

Q. In multi-step syntheses, how can intermediates be optimized to enhance yield and reduce side reactions?

- Methodology:

Protecting groups: Use tert-butoxycarbonyl (Boc) to shield reactive amines during fluorination .

Catalysis: Employ Pd/C or CuI for Suzuki-Miyaura couplings to reduce byproducts .

Workup optimization: Acidify reaction mixtures to pH ~5 for selective precipitation of intermediates .

Q. What crystallographic parameters are critical for correlating solid-state structure with solution-phase reactivity?

- Key parameters:

- Bond angles: Deviations >5° from ideal sp hybridization indicate ring strain .

- Packing motifs: π-Stacking interactions in the crystal lattice predict solubility and aggregation in solution .

- Hydrogen bonding: Intermolecular O–H···N bonds in crystals correlate with stability in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.